molecular formula C15H29N3O3 B11830556 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B11830556
M. Wt: 299.41 g/mol
InChI Key: WURSQUVCHDYVQL-KIYNQFGBSA-N
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Description

3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, an amino acid moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Acid Moiety: The amino acid moiety is introduced through a coupling reaction with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid moiety.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: Substitution reactions can take place at the pyrrolidine ring or the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the amino acid moiety.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted derivatives at the pyrrolidine ring or amino acid moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid methyl ester
  • 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

The tert-butyl ester group in 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester provides unique steric and electronic properties compared to its methyl and ethyl ester counterparts. This can influence its reactivity, stability, and interactions with biological targets, making it a distinct compound with specific applications.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-8-11-6-7-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11?,12-/m0/s1

InChI Key

WURSQUVCHDYVQL-KIYNQFGBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)C(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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